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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

Cat. No.: B102186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-Hydroxypiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and

drug development. Due to the limited availability of public experimental spectra for this specific

molecule, this document presents a detailed compilation of predicted spectroscopic data based

on established principles and spectral databases of analogous structures. Furthermore, it

outlines detailed, generalized experimental protocols for the synthesis and spectroscopic

analysis of this class of compounds, offering a practical framework for researchers.

Predicted Spectroscopic Data
The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Hydroxypiperidin-2-one. These predictions are

derived from computational models and comparison with structurally related compounds,

providing a reliable reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 5-Hydroxypiperidin-2-one are presented below.

Table 1: Predicted ¹H NMR Spectral Data for 5-Hydroxypiperidin-2-one
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Proton Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constants (J, Hz)

H1 (NH) 7.5 - 8.5 Broad Singlet -

H3 2.2 - 2.4 Multiplet -

H4 1.8 - 2.0 Multiplet -

H5 (CH-OH) 3.8 - 4.2 Multiplet -

H6 3.2 - 3.4 Multiplet -

OH 4.5 - 5.5 Broad Singlet -

Note: The chemical shift of the NH and OH protons is highly dependent on the solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Hydroxypiperidin-2-one

Carbon Position Predicted Chemical Shift (δ, ppm)

C2 (C=O) 170 - 175

C3 30 - 35

C4 25 - 30

C5 (C-OH) 65 - 70

C6 40 - 45

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-Hydroxypiperidin-2-one
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3200 - 3550 Strong, Broad

N-H Stretch (Amide) 3100 - 3300 Medium, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide I) 1640 - 1680 Strong

N-H Bend (Amide II) 1520 - 1570 Medium

C-O Stretch (Alcohol) 1050 - 1150 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 5-Hydroxypiperidin-2-one

Ion Predicted m/z Description

[M]+• 115.06 Molecular Ion

[M-H₂O]+• 97.05
Loss of water from the

hydroxyl group

[M-CO]+• 87.07
Loss of carbon monoxide from

the lactam ring

[M-CH₂O]+• 85.05
Fragmentation involving the

hydroxyl and adjacent carbons

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

spectroscopic characterization of 5-Hydroxypiperidin-2-one. These protocols are based on

established chemical transformations and analytical techniques.
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Synthesis
A potential synthetic route to 5-Hydroxypiperidin-2-one involves the cyclization of a suitable

amino acid precursor, such as a derivative of 5-amino-4-hydroxypentanoic acid.

Materials and Reagents:

5-amino-4-hydroxypentanoic acid derivative

Activating agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC))

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Purification materials (e.g., silica gel for column chromatography)

Procedure:

Dissolve the 5-amino-4-hydroxypentanoic acid derivative in the anhydrous solvent under an

inert atmosphere (e.g., nitrogen or argon).

Add the activating agent portion-wise to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove any precipitated by-products.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes).

Collect the fractions containing the desired product and concentrate under reduced pressure

to yield 5-Hydroxypiperidin-2-one.

Spectroscopic Analysis
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2.2.1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 5-Hydroxypiperidin-2-one in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in

a 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Set the spectral width to cover a range of 0-12 ppm.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans will

be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2.2. IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions

in the regions of interest and place it in a liquid cell.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass

spectrum, ensuring to record both the full scan for the molecular ion and fragmentation data

(MS/MS) to aid in structural confirmation.

Workflow and Pathway Diagrams
To visualize the experimental and analytical processes, the following diagrams are provided.
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Caption: General experimental workflow for the synthesis and spectroscopic analysis of 5-
Hydroxypiperidin-2-one.
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Caption: Logical pathway for the structural elucidation of 5-Hydroxypiperidin-2-one from

spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxypiperidin-2-one: An
In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102186#spectroscopic-data-of-5-hydroxypiperidin-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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